1-Acenaphthenol

Description

BenchChem offers high-quality 1-Acenaphthenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Acenaphthenol including the price, delivery time, and more detailed information at info@benchchem.com.

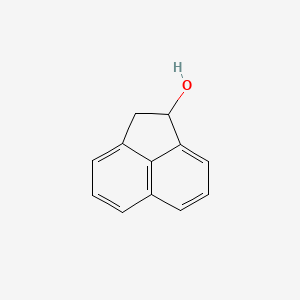

Structure

3D Structure

Properties

IUPAC Name |

1,2-dihydroacenaphthylen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11,13H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUCIEHYJYRTLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC3=C2C1=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20951449 | |

| Record name | 1,2-Dihydroacenaphthylen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6306-07-6, 28807-94-5 | |

| Record name | (±)-Acenaphthenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6306-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acenaphthene-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006306076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acenaphthylenol, 1,2-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028807945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-ACENAPHTHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dihydroacenaphthylen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acenaphthen-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-Acenaphthenol from Acenaphthene: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-acenaphthenol, a valuable chemical intermediate, from the readily available polycyclic aromatic hydrocarbon, acenaphthene. The document is tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the core chemical transformations, offering a critical analysis of various synthetic strategies, including classical chemical oxidation and emerging biocatalytic methods. Detailed, field-tested protocols, mechanistic insights, and comparative data are presented to equip the reader with a thorough understanding of the synthesis of 1-acenaphthenol.

Introduction: The Significance of Acenaphthene and 1-Acenaphthenol

Acenaphthene (C₁₂H₁₀) is a tricyclic aromatic hydrocarbon derived from coal tar, characterized by a naphthalene core with an ethylene bridge connecting the 1 and 8 positions.[1][2] Its unique rigid structure makes it an important starting material for the synthesis of dyes, pharmaceuticals, insecticides, fungicides, and plastics.[1] A key derivative of acenaphthene is 1-acenaphthenol (C₁₂H₁₀O), also known as 1-hydroxyacenaphthene. This alcohol is a versatile intermediate in organic synthesis, serving as a precursor for more complex molecules with potential applications in medicinal chemistry and materials science.[3] The targeted introduction of a hydroxyl group at the benzylic position of acenaphthene is a crucial transformation that unlocks its potential for further functionalization.

This guide will explore the primary methodologies for the synthesis of 1-acenaphthenol from acenaphthene, focusing on both established chemical routes and modern biocatalytic approaches. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.

Chemical Synthesis of 1-Acenaphthenol: A Two-Step Approach

The most common and reliable chemical synthesis of 1-acenaphthenol from acenaphthene is a two-step process. This involves the initial oxidation of acenaphthene to an intermediate, followed by a subsequent transformation to the desired alcohol. A well-documented and high-yielding method proceeds via the formation of 1-acenaphthenol acetate.

Oxidation of Acenaphthene to 1-Acenaphthenol Acetate

A robust method for the selective oxidation of the benzylic position of acenaphthene involves the use of red lead (lead(II,IV) oxide, Pb₃O₄) in glacial acetic acid. This reaction directly yields 1-acenaphthenol acetate.

-

Reagent Selection: Red lead in acetic acid generates lead tetraacetate in situ, which is a powerful oxidizing agent capable of selective benzylic oxidation. Direct oxidation with stronger, less selective oxidizing agents can lead to over-oxidation to acenaphthenequinone or cleavage of the five-membered ring to form naphthalic anhydride.[4][5][6]

-

Solvent: Glacial acetic acid serves as both the solvent and a reactant (acetate source). Its high boiling point allows for the reaction to be conducted at elevated temperatures, increasing the reaction rate.

-

Temperature Control: Maintaining the temperature between 60-70°C is crucial.[7] Lower temperatures result in a sluggish reaction, while higher temperatures can promote side reactions and decomposition of the product. The reaction is exothermic, necessitating external cooling.

-

Reaction Setup: In a 2-liter round-bottomed flask equipped with a mechanical stirrer and a thermometer, combine 154 g (1 mole) of acenaphthene and 1.1 L of glacial acetic acid.

-

Initiation: Stir the mixture and heat to 60°C.

-

Reagent Addition: Once the temperature reaches 60°C, remove the heat source. Add 820 g of red lead in approximately 50 g portions. Ensure each portion's color has been discharged before adding the next. This process typically takes 30-40 minutes.

-

Temperature Management: Maintain the reaction temperature between 60-70°C using an external cooling bath.

-

Reaction Monitoring: The reaction is complete when a small aliquot of the solution gives a negative test for lead tetraacetate.

-

Workup: Pour the dark red solution into 2 L of water in a 4-liter separatory funnel.

-

Extraction: Extract the aqueous mixture with two portions of ether (350 mL, then 250 mL).

-

Washing: Wash the combined ether extracts sequentially with 100 mL of water and 300 mL of saturated sodium chloride solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the ether by distillation.

-

Purification: Distill the crude product under reduced pressure. 1-Acenaphthenol acetate distills at 166-168°C/5 mm Hg.

Expected Yield: 170–175 g (80–82%)[7]

Hydrolysis of 1-Acenaphthenol Acetate to 1-Acenaphthenol

The final step is the saponification of the acetate ester to yield the target alcohol, 1-acenaphthenol.

-

Base Selection: Sodium hydroxide is a strong base that effectively and rapidly hydrolyzes the ester linkage.

-

Solvent System: A mixture of methanol and water is used to ensure the solubility of both the organic acetate and the inorganic base, creating a homogeneous reaction mixture that facilitates efficient hydrolysis.

-

Refluxing: Heating the reaction mixture to reflux accelerates the rate of hydrolysis.

-

Reaction Setup: In a 2-liter round-bottomed flask, dissolve the 1-acenaphthenol acetate (from the previous step) in 275 mL of methanol.

-

Base Addition: Add a solution of 40 g of sodium hydroxide in 400 mL of water.

-

Saponification: Reflux the mixture for 2 hours.

-

Isolation: Cool the reaction mixture to below 20°C. Collect the precipitated yellow crystalline 1-acenaphthenol by filtration and wash thoroughly with approximately 1.5 L of water.

-

Purification: Air-dry the crude product. Dissolve the dried solid in boiling benzene (approximately 2 L), treat with decolorizing carbon, and filter while hot. Concentrate the filtrate to about 1 L and allow the 1-acenaphthenol to crystallize. Collect the colorless needles by filtration and wash with cold benzene.

Expected Yield: 120–126 g (70–74% based on the starting acenaphthene)[7]

Data Summary: Chemical Synthesis

| Step | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Product Appearance |

| Oxidation | Acenaphthene, Red Lead (Pb₃O₄) | Glacial Acetic Acid | 60-70 | 80-82 | Yellow oil (1-Acenaphthenol acetate) |

| Hydrolysis | 1-Acenaphthenol acetate, Sodium Hydroxide | Methanol/Water | Reflux | 87-90 | Colorless needles (1-Acenaphthenol) |

| Overall | 70-74 |

Biocatalytic Synthesis of 1-Acenaphthenol: A Greener Alternative

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of 1-acenaphthenol.[8] This approach utilizes whole microbial cells or isolated enzymes to perform the oxidation of acenaphthene, often under mild reaction conditions.

Whole-Cell Biotransformations

Several microorganisms have been identified that can directly oxidize acenaphthene to 1-acenaphthenol. These organisms possess enzymatic machinery, such as dioxygenases and monooxygenases, that can introduce a hydroxyl group at the benzylic position.

-

Beijerinckia species: Strains of Beijerinckia have been shown to co-oxidize acenaphthene to a variety of metabolites, with 1-acenaphthenol being a primary product.[9] The metabolic pathway often involves the subsequent oxidation of 1-acenaphthenol to 1-acenaphthenone and then to 1,2-acenaphthenediol.[9][10]

-

Pseudomonas aeruginosa: A recombinant strain of Pseudomonas aeruginosa expressing naphthalene dioxygenase genes has been demonstrated to effectively convert acenaphthene to 1-acenaphthenol.[11][12]

Enzymatic Synthesis with Cytochrome P450s

Human cytochrome P450 (P450) enzymes, particularly from the CYP2A family (e.g., P450 2A6 and 2A13), have been shown to catalyze the oxidation of acenaphthene to 1-acenaphthenol as a major product.[13][14] This highlights the potential of using isolated and immobilized P450 enzymes for the targeted synthesis of 1-acenaphthenol.

-

High Selectivity: Enzymes often exhibit high regio- and stereoselectivity, minimizing the formation of byproducts.

-

Mild Reaction Conditions: Biotransformations are typically carried out in aqueous media at or near ambient temperature and pressure, reducing energy consumption and the need for harsh reagents.

-

Environmental Sustainability: Biocatalytic processes are generally considered "greener" than traditional chemical syntheses.

-

Low Volumetric Productivity: Whole-cell biotransformations can be slow and may result in lower product concentrations compared to chemical synthesis.

-

Enzyme Stability and Cost: Isolated enzymes can be expensive and may have limited stability under operational conditions.

-

Downstream Processing: Separation of the product from the aqueous reaction medium and cellular components can be challenging.

Visualization of Synthetic Pathways

Overall Synthetic Routes

Caption: Overview of chemical and biocatalytic routes to 1-acenaphthenol.

Experimental Workflow for Chemical Synthesis

Caption: Step-by-step workflow for the chemical synthesis of 1-acenaphthenol.

Conclusion

The synthesis of 1-acenaphthenol from acenaphthene can be effectively achieved through both chemical and biocatalytic methodologies. The two-step chemical process involving oxidation with red lead followed by hydrolysis is a well-established, high-yielding, and reliable method suitable for laboratory-scale synthesis. For researchers seeking more sustainable and selective routes, biocatalysis using whole-cell systems or isolated enzymes presents a promising alternative, albeit with its own set of challenges that are the subject of ongoing research. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, purity requirements, and access to specialized equipment or biocatalysts. This guide provides the foundational knowledge and practical protocols to enable the successful synthesis of 1-acenaphthenol for further applications in chemical and pharmaceutical research.

References

- Theoretical study on NO3-initiated oxidation of acenaphthene in the atmosphere.

- Natural Mediators in the Oxidation of Polycyclic Aromatic Hydrocarbons by Laccase Mediator Systems.Applied and Environmental Microbiology.

- Oxidation of Acenaphthene and Acenaphthylene by Human Cytochrome P450 Enzymes.Chemical Research in Toxicology.

- Catalytic oxidation of acenaphthene.

- Catalytic Oxidation of Acenaphthene and Its Derivatives in Acetic Acid.Organic Process Research & Development.

- Catalytic Oxidation of Acenaphthene and Its Derivatives in Acetic Acid.

- Oxidation of naphthenoaromatic and methyl-substituted aromatic compounds by naphthalene 1,2-dioxygenase.PubMed.

- Catalytic Oxidation of Acenaphthene and Its Derivatives in Acetic Acid.

- Atmospheric oxidation mechanism of acenaphthene initiated by OH radicals.

- Bacterial oxidation of the polycyclic aromatic hydrocarbons acenaphthene and acenaphthylene.Applied and Environmental Microbiology.

- Acenaphthene.PubChem.

- Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones.Molecules.

-

1-ACENAPHTHENOL. Organic Syntheses.[Link]

- Transformation of acenaphthene and acenaphthylene by P. aeruginosa...

- Oxidation of Acenaphthene and Acenaphthylene by Human Cytochrome P450 Enzymes.SciSpace.

-

Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones. MDPI.[Link]

-

Bacterial oxidation of the polycyclic aromatic hydrocarbons acenaphthene and acenaphthylene. Applied and Environmental Microbiology.[Link]

-

(+-)-Acenaphthenol. PubChem.[Link]

-

Chemical Properties of 1-Acenaphthenol (CAS 6306-07-6). Cheméo.[Link]

-

ACENAPHTHENEQUINONE. Organic Syntheses.[Link]

-

4. Organic Syntheses.[Link]

-

Acenaphthene. Wikipedia.[Link]

-

1. Organic Syntheses.[Link]

-

Biocatalysts for natural product biosynthesis. Annual Review of Chemical and Biomolecular Engineering.[Link]

-

Asymmetric reduction of substituted acetophenones using once Rhodotorula glutinis cells immobilized. ResearchGate.[Link]

-

(4r,5s)-4,5-diphenyl-3-vinyl-2-oxazolidinone. Organic Syntheses.[Link]

-

Degradation characteristics of acenaphthene or acenaphthylene by Fenton oxidation. Journal of Korean Society of Environmental Engineers.[Link]

Sources

- 1. Acenaphthene | C12H10 | CID 6734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acenaphthene - Wikipedia [en.wikipedia.org]

- 3. usbio.net [usbio.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orgsyn.org [orgsyn.org]

- 8. Biocatalysts for natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bacterial oxidation of the polycyclic aromatic hydrocarbons acenaphthene and acenaphthylene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Oxidation of naphthenoaromatic and methyl-substituted aromatic compounds by naphthalene 1,2-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Oxidation of Acenaphthene and Acenaphthylene by Human Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

1-Acenaphthenol CAS number and molecular weight

An In-Depth Technical Guide to 1-Acenaphthenol for Researchers and Drug Development Professionals

Introduction

1-Acenaphthenol is a polycyclic aromatic alcohol that serves as a significant metabolite of acenaphthene, a polycyclic aromatic hydrocarbon (PAH) found in coal tar.[1][2] Its chemical structure and reactive hydroxyl group make it a valuable intermediate in organic synthesis and a subject of interest in toxicological and metabolic studies. This guide provides a comprehensive overview of 1-Acenaphthenol, detailing its chemical and physical properties, synthesis, analytical characterization, biological relevance, and safe handling protocols, tailored for professionals in research and drug development.

Core Chemical Identifiers and Properties

Precise identification and understanding of a compound's physical properties are foundational to its application in a research setting. 1-Acenaphthenol is registered under CAS number 6306-07-6.[1][2][3][4][5] Key physical and chemical data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 6306-07-6 | [1][2][5] |

| Molecular Formula | C₁₂H₁₀O | [1][2][5] |

| Molecular Weight | 170.21 g/mol | [1][2][5][6] |

| IUPAC Name | 1,2-dihydroacenaphthylen-1-ol | [5] |

| Synonyms | Acenaphthen-1-ol, 1-Hydroxyacenaphthene | [3][5] |

| Appearance | White to cream solid/needles | [1][6] |

| Melting Point | 145-148 °C | [1][6] |

| Solubility | Almost insoluble in water. Soluble in hot alcohol and benzene. | [1][7] |

| Stability | Stable under normal conditions. | [1][6] |

Synthesis of 1-Acenaphthenol

The most reliable and well-documented synthesis of 1-Acenaphthenol proceeds via a two-step process starting from acenaphthene. This method, detailed in Organic Syntheses, involves the formation of an acetate intermediate followed by saponification.[8] This approach provides good yields and a relatively pure product.

Experimental Protocol: Two-Step Synthesis from Acenaphthene

Part A: Acenaphthenol Acetate Synthesis

-

Reaction Setup: In a 2-liter round-bottomed flask equipped with a mechanical stirrer and thermometer, dissolve 154 g (1 mole) of acenaphthene in 1.1 L of glacial acetic acid.[8]

-

Oxidation: Heat the solution to 60°C. Remove the heat source and add 820 g of red lead (lead(II,IV) oxide) in ~50 g portions. Maintain the temperature between 60-70°C using external cooling. The addition should take 30-40 minutes.[8]

-

Reaction Monitoring: The reaction is complete when a drop of the solution gives no test for lead tetraacetate (e.g., with moist starch-iodide paper).[8]

-

Workup: Pour the dark red solution into 2 L of water. Extract the aqueous mixture twice with ether (350 mL then 250 mL).[8]

-

Purification: Wash the combined ether extracts with 100 mL of water, followed by 300 mL of saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate.[8]

-

Isolation: After filtering off the drying agent, distill the solvent. The resulting crude acetate is then distilled under reduced pressure (166-168°C at 5 mm Hg) to yield 170-175 g (80-82%) of acenaphthenol acetate as a yellow oil.[8]

Part B: Saponification to 1-Acenaphthenol

-

Hydrolysis: Dissolve the acenaphthenol acetate from Part A in 275 mL of methanol in a 2-liter round-bottomed flask. Add a solution of 40 g of sodium hydroxide in 400 mL of water.[8]

-

Reflux: Heat the mixture to reflux for 2 hours.[8]

-

Isolation: Cool the mixture to below 20°C. Collect the yellow crystalline 1-Acenaphthenol by filtration and wash thoroughly with approximately 1.5 L of water.[8]

-

Recrystallization: Air-dry the crude product. For further purification, dissolve the solid in boiling benzene, treat with decolorizing carbon, and filter. Concentrate the filtrate and allow the product to crystallize as nearly colorless needles.[1][8]

Analytical Characterization

Structural confirmation and purity assessment of 1-Acenaphthenol are critical for its use in further applications. A combination of spectroscopic and chromatographic methods is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the molecular structure. The proton NMR spectrum would show characteristic signals for the aromatic protons, the aliphatic protons of the five-membered ring, and the proton of the hydroxyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. A prominent, broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group.[5]

-

Mass Spectrometry (MS): Electron-Impact Mass Spectrometry (EI-MS) will show a molecular ion (M⁺) peak corresponding to its molecular weight (m/z = 170).[5] Fragmentation patterns can further corroborate the structure.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of 1-Acenaphthenol. A typical method might use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection at a wavelength such as 290 nm.[4]

Biological Significance and Applications in Drug Development

While not a therapeutic agent itself, 1-Acenaphthenol is of significant interest to drug development professionals for several reasons:

-

Metabolite of a Pro-mutagen: 1-Acenaphthenol is a known product of the microbial metabolism and photolysis of acenaphthene.[1][2] As acenaphthene is a widespread environmental PAH with potential toxicity, understanding its metabolic fate is crucial for toxicological risk assessment.

-

Substrate for Metabolic Enzymes: It is a known substrate for dihydrodiol dehydrogenases, enzymes involved in the metabolism of xenobiotics.[1][2] Studying the interaction of compounds with such enzymes is a core part of preclinical drug metabolism and pharmacokinetic (DMPK) profiling.

-

Synthetic Building Block: The chemical structure of 1-Acenaphthenol, featuring a rigid polycyclic core and a modifiable hydroxyl group, makes it an attractive scaffold or intermediate for the synthesis of more complex molecules. These derivatives could be explored for various biological activities, serving as lead compounds in drug discovery programs.

Safety, Handling, and Storage

Contradictory information exists regarding the hazard classification of 1-Acenaphthenol. Some sources classify it as a skin and eye irritant that may cause respiratory irritation, while others state it is not a hazardous substance.[6][9][10] Given this discrepancy, it is prudent to handle the compound with care in a well-ventilated area or fume hood, using standard personal protective equipment (PPE).

| Safety Aspect | Recommendation |

| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, lab coat. |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid creating dust.[9] |

| Inhalation | If inhaled, move to fresh air. Seek medical attention if you feel unwell.[9] |

| Skin Contact | Wash off immediately with plenty of water.[6] |

| Eye Contact | Rinse with plenty of water, also under the eyelids, for at least 15 minutes.[6] |

| Ingestion | Rinse mouth and seek medical advice.[9] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[6] Recommended storage at -20°C for long-term stability.[2] |

| Incompatibilities | Strong oxidizing agents.[1][6] |

Conclusion

1-Acenaphthenol is a well-characterized compound with the CAS number 6306-07-6 and a molecular weight of 170.21 g/mol . Its significance extends from environmental science, as a metabolite of acenaphthene, to synthetic chemistry, where it serves as a versatile intermediate. For researchers and drug development scientists, 1-Acenaphthenol represents not only a subject for metabolic and toxicological investigation but also a potential starting point for the synthesis of novel, biologically active molecules. Adherence to established synthesis protocols and safety guidelines is essential for its effective and safe utilization in the laboratory.

References

-

Cheméo. (n.d.). Chemical Properties of 1-Acenaphthenol (CAS 6306-07-6). [Link]

-

Regis Technologies. (n.d.). 1-Acenaphthenol. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22750, (+-)-Acenaphthenol. [Link]

-

Fieser, L. F., & Cason, J. (1940). Acenaphthenol-7. Organic Syntheses, Coll. Vol. 3, p.3 (1955); Vol. 20, p.1 (1940). [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6734, Acenaphthene. [Link]

Sources

- 1. 1-ACENAPHTHENOL | 6306-07-6 [chemicalbook.com]

- 2. usbio.net [usbio.net]

- 3. 1-Acenaphthenol (CAS 6306-07-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 1-Acenaphthenol - Regis Technologies [registech.com]

- 5. (+-)-Acenaphthenol | C12H10O | CID 22750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. Acenaphthene | C12H10 | CID 6734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. lgcstandards.com [lgcstandards.com]

A Spectroscopic Guide to 1-Acenaphthenol: Elucidating Structure Through NMR, IR, and MS

Introduction: The Analytical Imperative for 1-Acenaphthenol

1-Acenaphthenol (CAS: 6306-07-6), a hydroxylated derivative of the polycyclic aromatic hydrocarbon acenaphthene, serves as a crucial intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1] Its chemical identity, purity, and structural integrity are paramount for its application in research and development. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize 1-Acenaphthenol.

As application scientists, we recognize that robust analytical methods are not merely procedural; they are the foundation of reliable and reproducible science. The protocols and interpretations detailed herein are designed to be self-validating, providing a comprehensive spectroscopic fingerprint of the molecule. This ensures that researchers, scientists, and drug development professionals can confidently identify and utilize 1-Acenaphthenol in their workflows.

Molecular Structure and Spectroscopic Correlation

The unique, rigid structure of 1-Acenaphthenol, with its fused aromatic and aliphatic rings, gives rise to a distinct and interpretable set of spectroscopic data. Understanding the molecular geometry is the first step in assigning the signals observed in each analytical technique.

Molecular Information:

The numbering convention used for the interpretation of NMR spectra is presented in the following diagram.

Caption: Molecular structure of 1-Acenaphthenol with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei (¹H and ¹³C), it provides detailed information about the molecular framework, connectivity, and chemical environment of each atom.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of distinct proton environments, their neighboring protons (spin-spin coupling), and their relative numbers (integration).

Table 1: ¹H NMR Data for 1-Acenaphthenol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.8 - 7.3 | Multiplet | 6H | Ar-H |

| ~5.6 | Triplet | 1H | H-1 (CH-OH) |

| ~3.8 | Doublet of doublets | 1H | H-2 (diastereotopic) |

| ~3.2 | Doublet of doublets | 1H | H-2 (diastereotopic) |

| ~2.5 | Singlet (broad) | 1H | -OH |

Note: Exact chemical shifts and coupling constants can vary slightly based on solvent and concentration. Data is synthesized from typical values found in spectral databases like SDBS and SpectraBase.[4]

Interpretation Insights:

-

Aromatic Region (δ 7.8-7.3): The complex multiplet in this downfield region corresponds to the six protons on the fused aromatic rings. Their overlapping signals are a hallmark of polycyclic aromatic systems.

-

Benzylic Methine Proton (H-1, δ ~5.6): The proton on the carbon bearing the hydroxyl group (C-1) is significantly deshielded by the adjacent aromatic system and the electronegative oxygen atom. It typically appears as a triplet due to coupling with the two diastereotopic protons on C-2.

-

Aliphatic Methylene Protons (H-2, δ ~3.8, ~3.2): The two protons on C-2 are diastereotopic due to the chiral center at C-1. This magnetic non-equivalence causes them to appear as separate signals, each split into a doublet of doublets by geminal coupling to each other and vicinal coupling to H-1.

-

Hydroxyl Proton (-OH, δ ~2.5): The chemical shift of the hydroxyl proton is highly variable and depends on solvent, temperature, and concentration. It often appears as a broad singlet and may exchange with D₂O, causing the signal to disappear, a key confirmatory test.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each magnetically distinct carbon atom, providing a direct count of the carbon environments.

Table 2: ¹³C NMR Data for 1-Acenaphthenol

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

|---|---|---|

| ~145 - 120 | Quaternary & Methine | Aromatic C |

| ~74.4 | Methine | C-1 (CH-OH) |

| ~39.0 | Methylene | C-2 (CH₂) |

Note: Data is synthesized from typical values found in spectral databases and literature, such as a study on acenaphthene biodegradation which identified the C-1 signal.

Interpretation Insights:

-

Aromatic Region (δ ~145-120): This region contains multiple signals corresponding to the ten carbons of the fused aromatic system. Quaternary carbons (those without attached protons) generally show weaker signals.

-

Carbinol Carbon (C-1, δ ~74.4): The carbon attached to the hydroxyl group is shifted significantly downfield to approximately 74.4 ppm due to the deshielding effect of the oxygen atom.

-

Aliphatic Carbon (C-2, δ ~39.0): The methylene carbon of the five-membered ring appears in the typical aliphatic region, upfield from the oxygenated and aromatic carbons.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures data integrity and reproducibility.

-

Sample Preparation: Dissolve ~10-20 mg of 1-Acenaphthenol in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ may be preferred to better resolve the -OH proton.[4]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Optimize shim values to achieve sharp, symmetrical peaks.

-

Set the spectral width to cover the expected range (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a wider spectral width (e.g., 0-200 ppm).

-

A greater number of scans (e.g., 128 or more) is required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. It is an excellent technique for identifying the presence of specific functional groups, which absorb infrared radiation at characteristic frequencies.

Table 3: Key IR Absorption Bands for 1-Acenaphthenol

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600 - 3200 (broad) | O-H stretch | Alcohol (-OH) |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 2950 - 2850 | C-H stretch | Aliphatic C-H |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| ~1200 - 1000 | C-O stretch | Alcohol (C-O) |

Note: Data synthesized from characteristic values for alcohols and aromatic compounds available in spectral databases.[5][6]

Interpretation Insights:

-

O-H Stretch: The most prominent feature is a strong, broad absorption band in the 3600-3200 cm⁻¹ region, which is definitive for the hydroxyl group and is broadened due to hydrogen bonding.

-

C-H Stretches: Sharp peaks just above 3000 cm⁻¹ are characteristic of the C-H bonds on the aromatic rings. Peaks just below 3000 cm⁻¹ correspond to the C-H bonds of the aliphatic -CH₂- and -CH- groups.

-

Aromatic C=C Stretches: A series of absorptions in the 1600-1450 cm⁻¹ region confirms the presence of the aromatic system.

-

C-O Stretch: A strong band in the fingerprint region, typically around 1050 cm⁻¹, is indicative of the C-O single bond stretch of the secondary alcohol.

Experimental Protocol: FTIR Data Acquisition

Caption: Standard workflow for acquiring an FTIR spectrum using the KBr pellet method.

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (~1-2 mg) of 1-Acenaphthenol with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle.

-

Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent pellet. The transparency is crucial for allowing infrared light to pass through.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

First, run a background scan without the sample to measure the spectrum of the ambient atmosphere (CO₂, H₂O), which will be subtracted from the sample spectrum.

-

Run the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software automatically ratios the sample scan against the background scan and converts the resulting transmission spectrum into an absorbance spectrum for analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For 1-Acenaphthenol, Electron Ionization (EI) is a common method.

Table 4: Key Mass Spectrometry Data (EI) for 1-Acenaphthenol

| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |

|---|---|---|

| 170 | High | [M]⁺˙ (Molecular Ion) |

| 169 | High | [M-H]⁺ |

| 141 | Moderate | [M-H-CO]⁺ |

| 139 | Moderate | [M-H₂O-H]⁺ |

Note: Fragmentation data is consistent with information from the NIST Mass Spectrometry Data Center and PubChem.[3][7]

Interpretation Insights:

-

Molecular Ion Peak ([M]⁺˙, m/z 170): The peak at m/z 170 corresponds to the intact molecule that has lost one electron, confirming the molecular weight of 170.21 g/mol .[8] Its high relative intensity suggests a stable molecular ion, characteristic of aromatic systems.

-

Base Peak ([M-H]⁺, m/z 169): Often the most abundant ion (the base peak), this fragment results from the loss of a hydrogen radical from the molecular ion, likely from the hydroxyl group or the benzylic position, to form a stable cation.[3]

-

Fragment Ion (m/z 141): A significant fragment at m/z 141 corresponds to the loss of a hydrogen radical followed by the loss of carbon monoxide (CO) from the [M-H]⁺ ion. This is a common fragmentation pathway for aromatic alcohols.[3]

-

Fragment Ion (m/z 139): This peak can be attributed to the loss of a water molecule (H₂O) from the molecular ion, followed by the loss of another hydrogen atom.

Proposed Fragmentation Pathway

Caption: A primary fragmentation pathway for 1-Acenaphthenol under electron ionization.

Experimental Protocol: GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of 1-Acenaphthenol (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary column (e.g., DB-5ms).

-

Use a temperature program to separate 1-Acenaphthenol from any impurities based on boiling point and column interaction.

-

-

MS Analysis:

-

As 1-Acenaphthenol elutes from the GC column, it enters the MS ion source.

-

The molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole) and detected.

-

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z, providing the molecular weight and fragmentation pattern.

Conclusion

The combination of NMR, IR, and MS provides an unambiguous and comprehensive characterization of 1-Acenaphthenol. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework. IR spectroscopy confirms the presence of key hydroxyl and aromatic functional groups. Finally, mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. Together, these techniques form a robust analytical workflow, ensuring the identity and quality of 1-Acenaphthenol for all scientific and industrial applications.

References

- 1. 1-ACENAPHTHENOL | 6306-07-6 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. (+-)-Acenaphthenol | C12H10O | CID 22750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 7. 1-Acenaphthenol [webbook.nist.gov]

- 8. 1-ACENAPHTHENOL(6306-07-6) MS spectrum [chemicalbook.com]

An In-depth Technical Guide to 1-Acenaphthenol as a Key Metabolite in the Biodegradation of Acenaphthene

This guide provides a comprehensive technical overview of the microbial degradation of acenaphthene, with a specific focus on the formation and significance of its primary metabolite, 1-acenaphthenol. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the metabolic pathways, enzymatic mechanisms, and analytical methodologies pertinent to the study of acenaphthene bioremediation.

Introduction: The Environmental Significance of Acenaphthene and its Biodegradation

Acenaphthene, a tricyclic polycyclic aromatic hydrocarbon (PAH), is a constituent of coal tar and a product of incomplete combustion of fossil fuels.[1][2] Its presence in soil, water, and air is a significant environmental concern due to its potential toxicity, mutagenicity, and carcinogenicity.[1][3] Bioremediation, the use of microorganisms to degrade environmental pollutants, presents a cost-effective and environmentally sound approach for the removal of acenaphthene from contaminated sites.[1][4][5] The initial step in the aerobic microbial degradation of acenaphthene is its oxidation to 1-acenaphthenol, a critical transformation that dictates the subsequent catabolic cascade.[6][7][8] Understanding the intricacies of this metabolic process is paramount for developing effective bioremediation strategies and for gaining insights into the broader field of PAH metabolism.

The Aerobic Biodegradation Pathway of Acenaphthene: The Central Role of 1-Acenaphthenol

The microbial catabolism of acenaphthene is initiated by an oxidative attack on the five-membered ring. This process is primarily mediated by monooxygenase or dioxygenase enzymes, leading to the formation of 1-acenaphthenol.[7] This initial hydroxylation is a crucial detoxification step, as it increases the water solubility of the compound and renders it more susceptible to further enzymatic degradation.

From 1-acenaphthenol, the pathway can proceed through several intermediates, with variations observed among different microbial species.[7][8][9] A common subsequent step is the oxidation of 1-acenaphthenol to 1-acenaphthenone.[6][7] Further oxidation leads to the formation of acenaphthenequinone, a key intermediate that undergoes ring cleavage.[7][8] The five-membered ring is cleaved to yield naphthalene-1,8-dicarboxylic acid.[7][8][10] This dicarboxylic acid can then be further metabolized, often leading to intermediates such as 1-naphthoic acid, salicylic acid, and catechol, which can then enter central metabolic pathways like the tricarboxylic acid (TCA) cycle.[7][8]

The following diagram illustrates a generalized aerobic biodegradation pathway of acenaphthene, highlighting the pivotal position of 1-acenaphthenol.

Microbial Diversity in Acenaphthene Degradation

A wide array of microorganisms, including both bacteria and fungi, have demonstrated the ability to degrade acenaphthene. The specific metabolic pathways and the efficiency of degradation can vary significantly between different species and even strains.

Bacterial Degradation:

Numerous bacterial genera have been identified as potent acenaphthene degraders. These include:

-

Pseudomonas : Strains of Pseudomonas are frequently isolated from PAH-contaminated environments and are known to effectively metabolize acenaphthene, with 1-acenaphthenol being a key intermediate.[6][11]

-

Bacillus : Certain Bacillus species have shown significant acenaphthene degradation capabilities.[3]

-

Sphingobacterium : A Sphingobacterium species has been reported to degrade acenaphthene via 1-acenaphthenol and acenaphthenequinone to 1-naphthoic acid.[8]

-

Acinetobacter : An Acinetobacter strain has been shown to follow a similar pathway involving 1-acenaphthenol and 1-acenaphthenone.[7]

-

Other notable bacterial degraders include Raoultella ornithinolytica, Serratia marcescens, and Aeromonas hydrophila.[5][12]

Fungal Degradation:

Fungi, particularly white-rot fungi, possess powerful extracellular ligninolytic enzymes, such as manganese peroxidase (MnP) and laccase, that can non-specifically oxidize a broad range of recalcitrant compounds, including PAHs.

-

Penicillium : A strain of Penicillium has been shown to degrade acenaphthene, although at a lower level compared to other hydrocarbons.[13]

-

Aspergillus niger : This fungal species has demonstrated the ability to degrade acenaphthene, with a degradation percentage of 77.8% reported after 30 days of incubation.[14]

-

Cunninghamella elegans : This fungus is known to metabolize acenaphthene, producing various oxidized products.[15]

Experimental Methodologies for Studying Acenaphthene Biodegradation

The study of acenaphthene biodegradation and the identification of its metabolites, such as 1-acenaphthenol, require a combination of microbiological and analytical techniques.

Isolation and Enrichment of Acenaphthene-Degrading Microorganisms

A crucial first step is the isolation of microorganisms with the desired metabolic capabilities from contaminated environments.

Protocol for Enrichment and Isolation:

-

Sample Collection: Collect soil or water samples from a site with a history of PAH contamination.

-

Enrichment Culture: Inoculate a mineral salt medium (MSM) containing acenaphthene as the sole carbon and energy source with the environmental sample.[6] Acenaphthene is often dissolved in a solvent like acetone or hexane and coated onto the flask to ensure its availability.[16]

-

Incubation: Incubate the cultures on a rotary shaker at a controlled temperature (e.g., 30-37°C) and pH (e.g., 7.0-7.5).[4][6]

-

Subculturing: After a period of incubation (e.g., 7-14 days), transfer an aliquot of the culture to fresh MSM with acenaphthene. Repeat this process several times to enrich for acenaphthene-degrading microorganisms.

-

Isolation: Plate serial dilutions of the enriched culture onto solid MSM plates containing acenaphthene. Individual colonies can then be picked and purified.

Biodegradation Assays

Once pure cultures are obtained, their ability to degrade acenaphthene and produce metabolites can be quantified.

Protocol for Batch Biodegradation Experiment:

-

Inoculum Preparation: Grow the isolated microbial strain in a suitable liquid medium to a specific cell density (e.g., OD600 of 1.0).[17]

-

Experimental Setup: In sterile flasks, add a defined volume of MSM, the acenaphthene solution (at a known initial concentration), and the microbial inoculum.[4] Include control flasks (e.g., without inoculum, without acenaphthene) to account for abiotic loss and endogenous metabolism.

-

Incubation: Incubate the flasks under optimized conditions (temperature, pH, agitation).[3][4]

-

Sampling: At regular time intervals, withdraw samples for analysis.

-

Extraction: Extract the remaining acenaphthene and its metabolites from the culture medium using an organic solvent such as ethyl acetate or dichloromethane.

-

Analysis: Analyze the extracts using chromatographic techniques to determine the concentrations of acenaphthene and its metabolites.

Analytical Techniques for Metabolite Identification and Quantification

The identification and quantification of 1-acenaphthenol and other metabolites are critical for elucidating the biodegradation pathway.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or fluorescence detector is a widely used technique for separating and quantifying PAHs and their metabolites.[18][19]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification of volatile and semi-volatile metabolites.[18] The mass spectra provide structural information that can confirm the identity of compounds like 1-acenaphthenol.

-

Thin-Layer Chromatography (TLC): TLC can be used for the preliminary separation and visualization of metabolites.[10]

The following diagram outlines a typical experimental workflow for studying acenaphthene biodegradation.

Factors Influencing Acenaphthene Biodegradation and 1-Acenaphthenol Formation

The efficiency of acenaphthene biodegradation is influenced by a variety of environmental and biological factors.

| Factor | Optimal Range/Effect | References |

| pH | Generally optimal between 6.5 and 8.0. Extreme pH values can inhibit microbial activity. | [3][7] |

| Temperature | Mesophilic conditions (30-37°C) are often optimal for bacterial degradation. | [3][4][12] |

| Salinity | High salinity can inhibit the activity of many bacterial strains. | [3] |

| Oxygen | Aerobic conditions are necessary for the initial monooxygenase and dioxygenase reactions. | [6] |

| Nutrient Availability | The presence of nitrogen and phosphorus sources is essential for microbial growth and metabolism. Under nitrate-limiting conditions, PAH degradation may be stalled. | [20][21] |

| Bioavailability | The low aqueous solubility of acenaphthene can limit its availability to microorganisms. Surfactants can sometimes enhance bioavailability and degradation rates. | [22] |

Toxicological Considerations and Future Perspectives

While bioremediation is a promising approach, it is important to consider the toxicity of both the parent compound and its metabolites. Acenaphthene itself is known to be toxic to aquatic organisms and can damage DNA.[23] The toxicity of its metabolites, including 1-acenaphthenol, is less well-characterized and warrants further investigation to ensure that the biodegradation process leads to complete detoxification.[24]

Future research in this area should focus on:

-

Elucidating the enzymatic and genetic basis of acenaphthene degradation in various microorganisms.

-

Optimizing bioremediation strategies through the use of microbial consortia and by manipulating environmental conditions.[17]

-

Investigating the complete mineralization of acenaphthene to carbon dioxide and water to ensure the complete removal of toxic intermediates.

-

Exploring the potential of genetically engineered microorganisms with enhanced degradation capabilities.[25]

Conclusion

1-Acenaphthenol is a pivotal metabolite in the microbial biodegradation of acenaphthene. Its formation represents the initial and often rate-limiting step in the detoxification of this widespread environmental pollutant. A thorough understanding of the metabolic pathways leading to and from 1-acenaphthenol, the diverse microorganisms involved, and the key experimental methodologies for their study is essential for advancing the field of bioremediation. For researchers in drug development, the microbial metabolism of PAHs can offer valuable insights into the xenobiotic-metabolizing capabilities of different enzyme systems, some of which may have parallels in mammalian systems.[15] Continued research in this area will undoubtedly lead to more effective and sustainable solutions for the management of PAH-contaminated environments.

References

- Schocken, M. J., & Gibson, D. T. (1984). Microbial Degradation of the Polycyclic Aromatic Hydrocarbons Acenaphthene and Acenaphthylene by a Pure Bacterial Culture. Applied and Environmental Microbiology, 48(5), 1000-1004.

-

Mihelcic, J. R., & Luthy, R. G. (1988). Microbial degradation of acenaphthene and naphthalene under denitrification conditions in soil-water systems. Applied and Environmental Microbiology, 54(5), 1188-1198. [Link]

-

Das, P., & Mukherjee, S. (2015). Biodegradation of Acenaphthene Using Two Different Isolated Bacteria. International Journal of Environmental Science and Development, 6(12), 923-927. [Link]

-

Ghosal, D., Ghosh, S., Dutta, T. K., & Ahn, Y. (2016). Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review. Frontiers in Microbiology, 7, 1369. [Link]

-

Mallick, S. (2019). Biodegradation of acenaphthene by Sphingobacterium sp. strain RTSB involving trans-3-carboxy-2-hydroxybenzylidenepyruvic acid as a metabolite. Journal of Environmental Science and Health, Part A, 54(10), 1017-1026. [Link]

-

Luchian, T., Fukuda, H., & Jerina, D. M. (2013). Oxidation of Acenaphthene and Acenaphthylene by Human Cytochrome P450 Enzymes. Chemical Research in Toxicology, 26(6), 945-953. [Link]

-

Lateef, A., Oloke, J. K., Gueguim-Kana, E. B., & Adelere, I. A. (2015). Bioremediation of polycyclic aromatic hydrocarbon (PAH) compounds: (acenaphthene and fluorene) in water using indigenous bacteri. Brazilian Journal of Microbiology, 46(4), 1149-1158. [Link]

-

Lateef, A., Oloke, J. K., Gueguim-Kana, E. B., & Adelere, I. A. (2015). Bioremediation of polycyclic aromatic hydrocarbon (PAH) compounds: (acenaphthene and fluorene) in water using indigenous bacterial species isolated from the Diep and Plankenburg rivers, Western Cape, South Africa. Brazilian Journal of Microbiology, 46(4), 1149-1158. [Link]

-

Lateef, A., Oloke, J. K., Gueguim-Kana, E. B., & Adelere, I. A. (2015). Bioremediation of polycyclic aromatic hydrocarbon (PAH) compounds: (acenaphthene and fluorene) in water using indigenous bacterial species isolated from the Diep and Plankenburg rivers, Western Cape, South Africa. Brazilian Journal of Microbiology, 46(4). [Link]

-

Selifonov, S. A., Grifoll, M., Gurst, J. E., & Chapman, P. J. (1996). Transformation of acenaphthene and acenaphthylene by Pseudomonas aeruginosa PAO1(pRE695) expressing naphthalene dioxygenase genes. Applied and Environmental Microbiology, 62(2), 507-514. [Link]

-

Eawag. Acenaphthylene Degradation Pathway. Biocatalysis/Biodegradation Database. [Link]

-

Choi, H., & Kim, Y. (2017). Biodegradation of aliphatic and aromatic hydrocarbons using the filamentous fungus Penicillium sp. CHY-2 and characterization of its manganese peroxidase. RSC Advances, 7(32), 19895-19902. [Link]

-

Lateef, A., Oloke, J. K., Gueguim-Kana, E. B., & Adelere, I. A. (2015). Bioremediation of polycyclic aromatic hydrocarbon (PAH) compounds: (acenaphthene and fluorene) in water using indigenous bacterial species isolated from the Diep and Plankenburg rivers, Western Cape, South Africa. Brazilian Journal of Microbiology, 46(4), 1149-1158. [Link]

-

Lu, Y., Zhang, Y., & Wu, J. (2020). Effects of different environmental factors on the removal of acenaphthene by TX100-ficilitated alginate-biochar-immobilized bacterial beads. Environmental Science and Pollution Research, 27(1), 101-110. [Link]

-

Varghese, R., & N, A. (2021). Bioremediation of polycyclic aromatic hydrocarbons (acenaphthene, anthracene, fluoranthene, fluorene) by Aspergillus niger HQ170509.1 fungus. Environmental Technology & Innovation, 23, 101693. [Link]

-

Haritash, A. K., & Kaushik, C. P. (2009). Biodegradation of polycyclic aromatic hydrocarbons (PAHs) by fungal enzymes: A review. Journal of Hazardous Materials, 169(1-3), 1-15. [Link]

-

Wikipedia. (2023). Acenaphthylene. [Link]

-

Nayak, A. S., & Santosh, K. (2011). Metabolism of acenaphthylene via 1,2-dihydroxynaphthalene and catechol by Stenotrophomonas sp. RMSK. Journal of Basic Microbiology, 51(3), 269-276. [Link]

-

U.S. Environmental Protection Agency. (2011). Provisional Peer-Reviewed Toxicity Values for Acenaphthene. [Link]

-

Mihelcic, J. R., & Luthy, R. G. (1988). Microbial degradation of acenaphthene and naphthalene under denitrification conditions in soil-water systems. Applied and Environmental Microbiology, 54(5), 1188-1198. [Link]

-

Mallick, S. (2019). A Review on Origin, Occurrence, and Biodegradation of Polycyclic Aromatic Hydrocarbon Acenaphthene. American Journal of Environmental Engineering, 9(1), 1-10. [Link]

-

U.S. Environmental Protection Agency. (2018). Provisional Peer-Reviewed Toxicity Values for Acenaphthene. [Link]

-

Hadibarata, T., & Kristanti, R. A. (2014). Metabolic Biodegradation Pathway of Fluoranthene by Indigenous Trichoderma lixii and Talaromyces pinophilus spp. Journal of Fungi, 9(5), 493. [Link]

-

Springael, D., De Schrijver, A., & Verachtert, H. (1999). Isolation of Adherent Polycyclic Aromatic Hydrocarbon (PAH)-Degrading Bacteria Using PAH-Sorbing Carriers. Applied and Environmental Microbiology, 65(1), 165-171. [Link]

-

Springael, D., De Schrijver, A., & Verachtert, H. (1999). Isolation of Adherent Polycyclic Aromatic Hydrocarbon (PAH)-Degrading Bacteria Using PAH-Sorbing Carriers. Applied and Environmental Microbiology, 65(1), 165-171. [Link]

-

Mallick, S. (2019). A Review on Origin, Occurrence, and Biodegradation of Polycyclic Aromatic Hydrocarbon Acenaphthene. American Journal of Environmental Engineering, 9(1), 1-10. [Link]

-

National Center for Biotechnology Information. (n.d.). Acenaphthylene. PubChem. [Link]

-

Kumar, A., & Kumar, A. (2017). Degradation of Low-Molecular-Weight PAHs: Naphthalene, Acenaphthylene, Phenanthrene, and Fluorene. IntechOpen. [Link]

-

Boyland, E., & Sims, P. (1962). Biochemical studies of toxic agents. Metabolic ring-fission of cis- and trans-acenaphthene-1,2-diol. Biochemical Journal, 84, 571-582. [Link]

-

Minnesota Department of Health. (2018). Toxicological Summary for: Acenaphthene. [Link]

-

Cerniglia, C. E. (1992). Biodegradation of High-Molecular-Weight Polycyclic Aromatic Hydrocarbons by Bacteria. Biodegradation, 3(2-3), 351-368. [Link]

-

Minnesota Department of Health. (n.d.). Acenaphthene and Drinking Water. [Link]

-

Drummond, E. C., Callaghan, P., & Hopkins, R. P. (1971). Oxidation of cis- and trans-acenaphthene-1,2-diol by soluble preparations from rat liver. Biochemical Journal, 121(1), 4P. [Link]

-

Samanta, S. K., Singh, O. V., & Jain, R. K. (2002). Bacterial Degradation and Bioremediation of Polycyclic Aromatic Hydrocarbons. Polish Journal of Environmental Studies, 11(3), 191-207. [Link]

-

Wang, Y., Li, Y., & Wang, J. (2020). Construction and Degradation Performance Study of Polycyclic Aromatic Hydrocarbons (PAHs) Degrading Bacterium Consortium. International Journal of Molecular Sciences, 21(18), 6667. [Link]

-

Tan, J. Y., & Lee, Y. H. (2023). Colorimetric Detection of Acenaphthene and Naphthalene Using Functionalized Gold Nanoparticles. Chemosensors, 11(4), 235. [Link]

-

Singh, S., & Kumar, V. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. World Journal of Pharmaceutical Research, 12(10), 1-13. [Link]

-

Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). [Link]

Sources

- 1. A Review on Origin, Occurrence, and Biodegradation of Polycyclic Aromatic Hydrocarbon Acenaphthene [pubs.sciepub.com]

- 2. Provisional Peer-Reviewed Toxicity Values for Acenaphthene | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 3. scispace.com [scispace.com]

- 4. elsevier.es [elsevier.es]

- 5. Bioremediation of polycyclic aromatic hydrocarbon (PAH) compounds: (acenaphthene and fluorene) in water using indigenous bacterial species isolated from the Diep and Plankenburg rivers, Western Cape, South Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Acenaphthylene Degradation Pathway [eawag-bbd.ethz.ch]

- 10. Metabolism of acenaphthylene via 1,2-dihydroxynaphthalene and catechol by Stenotrophomonas sp. RMSK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. Oxidation of Acenaphthene and Acenaphthylene by Human Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isolation of Adherent Polycyclic Aromatic Hydrocarbon (PAH)-Degrading Bacteria Using PAH-Sorbing Carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. ijmr.net.in [ijmr.net.in]

- 19. atsdr.cdc.gov [atsdr.cdc.gov]

- 20. Microbial degradation of acenaphthene and naphthalene under denitrification conditions in soil-water systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. aem.asm.org [aem.asm.org]

- 22. researchgate.net [researchgate.net]

- 23. health.state.mn.us [health.state.mn.us]

- 24. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 25. pjoes.com [pjoes.com]

Physical properties of 1-Acenaphthenol (melting point, solubility)

An In-Depth Technical Guide to the Physical Properties of 1-Acenaphthenol

For professionals engaged in chemical research and pharmaceutical development, a comprehensive understanding of a compound's physical properties is paramount. These characteristics govern a substance's behavior, influencing everything from reaction kinetics and purification methods to formulation and bioavailability. This guide provides a detailed examination of two critical physical properties of 1-Acenaphthenol: its melting point and solubility. As a Senior Application Scientist, this document synthesizes established data with the underlying scientific principles and practical experimental methodologies.

The Significance of 1-Acenaphthenol's Physical Profile

1-Acenaphthenol (CAS 6306-07-6) is a polycyclic aromatic hydrocarbon derivative characterized by a hydroxyl group on its five-membered ring.[1][2][3] This structure, featuring both a polar functional group and a large, non-polar aromatic system, imparts a unique set of physical properties that are crucial for its application in organic synthesis and materials science.[4] Accurate knowledge of its melting point is essential for identity confirmation and purity assessment, while its solubility profile dictates the choice of solvents for reactions, extractions, and purifications.

Melting Point of 1-Acenaphthenol

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline compound, this transition occurs over a narrow temperature range, making it a reliable indicator of both identity and purity.[5][6]

Reported Melting Point

The literature value for the melting point of 1-Acenaphthenol is reported to be in the range of 145-148 °C .[4][7]

Theoretical Framework: Factors Influencing Melting Point

The melting point of an organic compound is determined by the strength of the intermolecular forces holding the molecules together in a crystal lattice.[8][9][10] Stronger forces require more thermal energy to overcome, resulting in a higher melting point.[9][10][11][12]

-

Intermolecular Forces : 1-Acenaphthenol's structure includes a hydroxyl (-OH) group, which allows for hydrogen bonding—a strong type of dipole-dipole interaction.[8][12] This is in addition to the London dispersion forces present due to the large aromatic system. The presence of hydrogen bonding significantly increases its melting point compared to its non-polar parent compound, acenaphthene (melting point ~94 °C).[13]

-

Molecular Size and Shape : Larger molecules generally have higher melting points due to increased surface area and stronger van der Waals forces.[8][9] The symmetrical nature of some molecules can also lead to more efficient packing in the crystal lattice, further increasing the melting point.[8][10]

-

Purity : Impurities disrupt the uniform crystal lattice structure, which weakens the intermolecular forces.[12] This leads to a depression of the melting point and a broadening of the melting range, a phenomenon known as melting point depression.[12] A sharp melting range (typically 0.5-2 °C) is a strong indicator of a pure compound.[5]

Data Summary: Melting Point of 1-Acenaphthenol

| Property | Value | Significance |

| Melting Point | 145-148 °C | Key identifier and purity benchmark.[4][7] |

| Primary Intermolecular Forces | Hydrogen Bonding, London Dispersion Forces | The hydroxyl group allows for strong hydrogen bonds, leading to a relatively high melting point.[8][12] |

| Purity Indication | A sharp range within 1-2 °C indicates high purity. | Impurities cause a lower and broader melting range.[12] |

Experimental Protocol: Melting Point Determination

The following protocol describes the determination of melting point using a modern digital apparatus, such as a Mel-Temp.

Methodology Rationale: This method provides a precise and reproducible means of determining the melting point range. A slow heating rate near the expected melting point is crucial for allowing sufficient time for heat transfer from the heating block to the sample, ensuring thermal equilibrium and an accurate reading.[14]

Step-by-Step Protocol:

-

Sample Preparation :

-

Ensure the 1-Acenaphthenol sample is completely dry and finely powdered.

-

Firmly press the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube.

-

Tap the closed end of the tube on a hard surface to pack the sample down to a height of 2-3 mm.[14]

-

-

Apparatus Setup :

-

Insert the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to a rapid heating rate to quickly determine an approximate melting range.

-

-

Approximate Determination :

-

Observe the sample while heating and note the temperature at which it begins to melt and the temperature at which it becomes completely liquid. This provides a rough estimate.

-

-

Accurate Determination :

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Prepare a new sample in a fresh capillary tube.

-

Set the heating rate to a slow 1-2 °C per minute.[14]

-

Carefully observe the sample as the temperature approaches the expected melting point.

-

-

Data Recording :

-

Record the temperature (T1) when the first drop of liquid appears.

-

Record the temperature (T2) when the last solid crystal melts.

-

The melting point is reported as the range T1-T2.

-

Visualization: Melting Point Determination Workflow

Caption: Workflow for determining the melting point of 1-Acenaphthenol.

Solubility of 1-Acenaphthenol

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental guideline: polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[15][16]

Reported Solubility

1-Acenaphthenol is described as being almost insoluble in water.[4][7] It exhibits slight solubility in chloroform and methanol, particularly with sonication.[7] It can also be recrystallized from benzene or ethanol.[4]

Theoretical Framework: Factors Influencing Solubility

The solubility of an organic molecule is a balance between its constituent parts and their interactions with the solvent.

-

Polarity and Functional Groups : The hydroxyl group on 1-Acenaphthenol can form hydrogen bonds with polar protic solvents like water and alcohols, which promotes solubility.[15][17] However, the molecule is dominated by its large, non-polar, polycyclic aromatic hydrocarbon structure. This large hydrophobic region significantly limits its solubility in highly polar solvents like water.[16]

-

Molecular Size : Generally, as molecular size increases, solubility tends to decrease. Larger molecules require more energy to be solvated by the solvent molecules.[17][18]

-

Temperature : For most solids dissolving in liquid solvents, solubility increases with temperature.[17] Increased thermal energy helps solvent molecules overcome the intermolecular forces within the solute's crystal lattice.[17][18]

Data Summary: Solubility Profile of 1-Acenaphthenol

| Solvent | Polarity | Expected Solubility | Rationale |

| Water | Highly Polar | Very Low / Insoluble | The large non-polar aromatic structure dominates over the single polar hydroxyl group.[4][7] |

| Methanol / Ethanol | Polar Protic | Slightly Soluble to Soluble | The solvent can hydrogen bond with the -OH group, and its alkyl portion can interact with the aromatic system.[4][7] |

| Chloroform | Moderately Polar | Slightly Soluble | Favorable dipole-dipole interactions can occur.[7] |

| Benzene / Toluene | Non-Polar Aromatic | Soluble | Strong π-π stacking interactions between the solvent and the aromatic system of 1-Acenaphthenol promote dissolution. |

| Hexane | Non-Polar Aliphatic | Low | While non-polar, the interactions are weaker than the π-π stacking with aromatic solvents. |

Experimental Protocol: Qualitative Solubility Determination

Methodology Rationale: This protocol systematically assesses the solubility of 1-Acenaphthenol across a spectrum of solvents with varying polarities and acid-base properties. This provides a practical and rapid method to classify the compound and identify suitable solvent systems for further work.

Step-by-Step Protocol:

-

Preparation : Place approximately 25 mg of 1-Acenaphthenol into a series of small, clean test tubes.

-

Solvent Addition : To each test tube, add 0.75 mL of a different solvent (e.g., water, methanol, toluene, hexane, 5% HCl, 5% NaOH) in small portions.[19]

-

Agitation : After each addition, shake the test tube vigorously for 1-2 minutes to facilitate dissolution.[19]

-

Observation : Observe the mixture against a contrasting background.

-

Soluble : The solid completely dissolves, leaving a clear solution.

-

Slightly Soluble : A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble : The solid does not appear to dissolve.

-

-

Record : Systematically record the observations for each solvent.

Visualization: Solubility Determination Workflow

Caption: Workflow for the qualitative solubility testing of 1-Acenaphthenol.

Conclusion

The physical properties of 1-Acenaphthenol are a direct reflection of its molecular structure. Its high melting point of 145-148 °C is primarily attributed to the presence of hydrogen bonding facilitated by its hydroxyl group. Its solubility is characterized by poor dissolution in water and favorable solubility in less polar organic solvents, especially aromatic ones, due to the dominance of its large, non-polar carbocyclic framework. A thorough understanding and precise experimental determination of these properties are indispensable for the effective use of 1-Acenaphthenol in research and development, ensuring purity, guiding solvent selection, and enabling successful downstream applications.

References

- 1. 1-Acenaphthenol (CAS 6306-07-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. (+-)-Acenaphthenol | C12H10O | CID 22750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Acenaphthenol [webbook.nist.gov]

- 4. 1-ACENAPHTHENOL | 6306-07-6 [chemicalbook.com]

- 5. athabascau.ca [athabascau.ca]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. 1-ACENAPHTHENOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. youtube.com [youtube.com]

- 9. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 10. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]

- 12. sciencing.com [sciencing.com]

- 13. Acenaphthene | C12H10 | CID 6734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-Depth Technical Guide to 1-Acenaphthenol: Discovery, Synthesis, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Acenaphthenol, a key derivative of the polycyclic aromatic hydrocarbon acenaphthene. From its historical discovery rooted in the early explorations of coal tar chemistry to its modern applications in organic synthesis and as a subject of toxicological and metabolic studies, this document consolidates essential knowledge for scientific professionals. Detailed synthetic protocols, thorough spectroscopic characterization, and an exploration of its chemical reactivity and biological significance are presented to serve as a foundational resource for researchers in synthetic chemistry, materials science, and drug development.

Introduction

1-Acenaphthenol (IUPAC name: 1,2-dihydroacenaphthylen-1-ol) is a hydroxylated derivative of acenaphthene, a polycyclic aromatic hydrocarbon (PAH) first isolated from coal tar.[1] Its structure, featuring a hydroxyl group on the five-membered ethylene bridge of the acenaphthene core, imparts a unique combination of reactivity and physical properties. This guide delves into the discovery, synthesis, characterization, and applications of this versatile molecule, providing a technical resource for scientists and professionals. 1-Acenaphthenol serves as a valuable intermediate in the synthesis of various organic compounds and has been a subject of study in the context of PAH metabolism and toxicology.[2][3]

Discovery and History

The history of 1-Acenaphthenol is intrinsically linked to the discovery and study of its parent compound, acenaphthene. Acenaphthene was first prepared in 1866 by the French chemist Marcellin Berthelot, who synthesized it by passing hot naphthalene vapors with acetylene and a year later through a similar reaction with ethylene.[4][5] Berthelot also identified acenaphthene as a constituent of coal tar.[4][6]

Early investigations into the chemistry of acenaphthene focused on its oxidation products. While a definitive first synthesis of 1-Acenaphthenol is not clearly documented in a single landmark paper, its preparation emerged from the broader study of acenaphthene's reactivity. One of the earliest reliable and high-yielding syntheses was detailed in Organic Syntheses, which involves the oxidation of acenaphthene to 1-acenaphthenol acetate, followed by hydrolysis.[7] This method provided a practical route for accessing 1-Acenaphthenol for further study. Earlier methods, such as the direct oxidation of acenaphthene with lead dioxide, were reported to give poor yields.[7] Another early route involved the hydrogenation of acenaphthenequinone.[7]

Synthesis of 1-Acenaphthenol

Several synthetic routes to 1-Acenaphthenol have been developed, with the choice of method often depending on the desired scale and purity. The two primary approaches involve the oxidation of acenaphthene and the reduction of acenaphthenequinone.

Oxidation of Acenaphthene followed by Hydrolysis

This is a widely used and well-documented method, particularly for laboratory-scale synthesis.[7] The process involves a two-step sequence: the oxidation of acenaphthene to 1-acenaphthenol acetate, followed by the hydrolysis of the acetate to yield 1-Acenaphthenol.